![molecular formula C15H15N5O B280020 1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280020.png)
1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide involves the inhibition of protein kinase CK2 by binding to its ATP-binding site. This leads to the disruption of different cellular processes, including cell proliferation and survival, and induces apoptosis in cancer cells. Moreover, it has been reported to exhibit anti-inflammatory activity by inhibiting the production of different pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide has been shown to exhibit different biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant activities. It has been reported to induce apoptosis in cancer cells by activating different signaling pathways, including the mitochondrial pathway and the death receptor pathway. Moreover, it has been shown to inhibit the production of different pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by increasing the activity of different antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide has several advantages for laboratory experiments, including its high yield and purity, easy synthesis method, and potent inhibitory activity against different enzymes and cancer cells. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
The potential applications of 1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide in various fields, including medicinal chemistry, drug discovery, and cancer research, suggest several future directions for research. Some of these directions include the development of more potent and selective inhibitors of protein kinase CK2, the identification of new targets for 1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide, and the investigation of its potential applications in other diseases, such as neurodegenerative disorders and infectious diseases.
Conclusion:
In conclusion, 1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide is a pyrazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Its potential applications in various fields suggest several future directions for research, including the development of more potent and selective inhibitors of protein kinase CK2 and the investigation of its potential applications in other diseases.
Métodos De Síntesis
1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide can be synthesized using different methods, including the reaction of 1-methylpyrazole-3-carboxylic acid with 4-(1H-pyrazol-1-ylmethyl)aniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), in an organic solvent, such as dichloromethane or dimethylformamide. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Aplicaciones Científicas De Investigación
1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. It has been shown to exhibit potent inhibitory activity against different enzymes, such as protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Moreover, it has been reported to have anticancer activity against different cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
Fórmula molecular |
C15H15N5O |
|---|---|
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
1-methyl-N-[4-(pyrazol-1-ylmethyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H15N5O/c1-19-10-7-14(18-19)15(21)17-13-5-3-12(4-6-13)11-20-9-2-8-16-20/h2-10H,11H2,1H3,(H,17,21) |
Clave InChI |
LZGXHIZJXFJFNH-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)CN3C=CC=N3 |
SMILES canónico |
CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)CN3C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



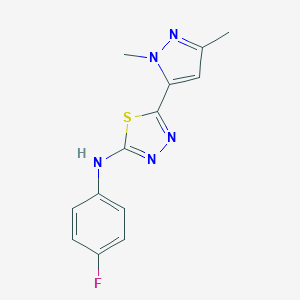
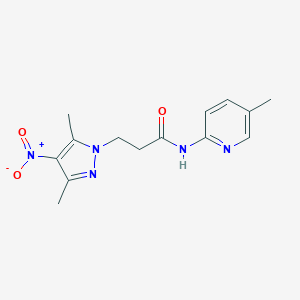
![2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B279941.png)

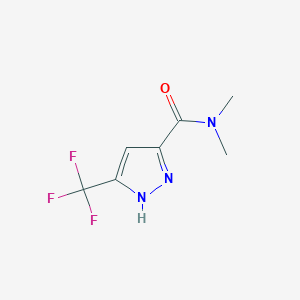
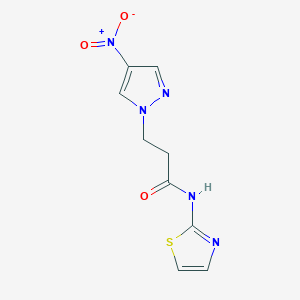
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B279949.png)
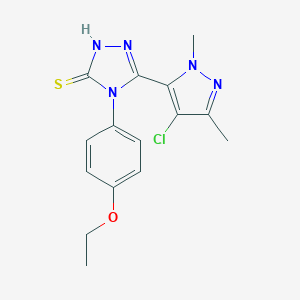

![3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B279977.png)

![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B280002.png)
![ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B280003.png)
![5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280006.png)